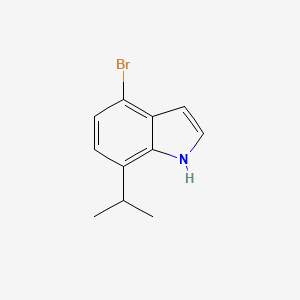

1H-Indole, 4-bromo-7-(1-methylethyl)-

Description

Significance of Indole (B1671886) Scaffolds in Natural Products and Synthetic Chemistry

The indole scaffold, a bicyclic structure fusing a benzene (B151609) ring to a pyrrole (B145914) ring, is a structural motif of immense importance in chemistry and biology. researchgate.netmdpi.com It forms the core of the essential amino acid tryptophan, which is a fundamental building block of proteins and a biosynthetic precursor to a vast array of secondary metabolites, including neurotransmitters like serotonin (B10506) and hormones such as melatonin (B1676174). nih.gov In the realm of natural products, indole alkaloids represent a large and structurally diverse family of compounds, many of which exhibit potent biological activities. nih.gov This inherent bioactivity has established the indole nucleus as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. mdpi.com

The versatility of the indole ring has spurred extensive research in synthetic chemistry, leading to the development of numerous methods for its construction and functionalization. orgsyn.orgrsc.orgrsc.org Its unique electronic properties allow for reactions at several positions, making it a versatile template for building complex molecular architectures. mdpi.com Consequently, a multitude of synthetic compounds incorporating the indole scaffold have been developed, leading to important drugs such as the anti-inflammatory agent Indomethacin, the migraine treatment Sumatriptan, and the antiemetic Ondansetron. nih.gov The continuous exploration of indole chemistry is driven by the quest for new therapeutic agents and novel materials. researchgate.netchula.ac.th

Overview of Halogenated and Alkyl-Substituted Indole Derivatives

The strategic placement of substituents onto the indole core is a primary method for modulating its physicochemical properties and biological functions. Halogenated and alkyl-substituted indoles are two major classes of derivatives that are pivotal in synthetic and medicinal chemistry.

Halogenated indoles , particularly bromo- and iodo-substituted variants, are highly valuable synthetic intermediates. evitachem.com The carbon-halogen bond serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions allow for the introduction of diverse functional groups (aryl, alkyl, alkynyl, amino groups, etc.) onto the indole scaffold, providing access to a vast chemical space of complex derivatives. nih.gov Furthermore, halogenation can significantly alter the electronic nature of the indole ring and enhance properties like metabolic stability or binding affinity to biological targets. researchgate.net

Alkyl-substituted indoles are also of great interest. The introduction of alkyl groups, ranging from simple methyl to bulkier isopropyl substituents, can profoundly impact a molecule's lipophilicity, steric profile, and metabolic fate. nih.gov These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the size and position of an alkyl group can influence how a molecule fits into a protein's binding pocket, thereby affecting its potency and selectivity. Synthetic methods often involve the alkylation of the indole nitrogen or direct alkylation of the carbocyclic or pyrrolic rings. evitachem.com

Research Landscape of Specific Positional Disubstitution Patterns in Indoles (e.g., 4,7-Disubstituted Indoles)

While substitutions at the N1, C2, and C3 positions of the indole ring are common, functionalization at the C4, C5, C6, and C7 positions of the benzene portion presents unique challenges and opportunities. The 4,7-disubstitution pattern is of growing interest in medicinal chemistry. The synthesis of these specifically substituted indoles often requires multi-step strategies, as direct functionalization can be difficult to control regioselectively. acs.orgnih.gov

Researchers have developed various methods to access this substitution pattern, including the use of appropriately substituted precursors like 2,3-dihalophenols or 2-methylnitrobenzenes which are then cyclized to form the indole core. orgsyn.orgrsc.org Recent advancements have focused on enantioselective methods to create 4,7-difunctionalized indoles with chiral centers, highlighting the sophistication in this area of synthetic chemistry. acs.org

The interest in 4,7-disubstituted indoles is largely driven by their potential biological activity. For example, series of synthetic 6,7-annulated-4-substituted indoles have been investigated for their antiproliferative effects against human tumor cells, demonstrating that substitution at these positions can lead to potent anticancer agents. nih.govnih.gov These studies underscore the importance of exploring less common substitution patterns to uncover novel therapeutic leads.

Rationale for Focused Research on 1H-Indole, 4-bromo-7-(1-methylethyl)-

While extensive research on 1H-Indole, 4-bromo-7-(1-methylethyl)- itself is not widely published, a strong rationale for its focused investigation can be constructed based on the established principles of medicinal and synthetic chemistry. This specific compound serves as a highly valuable and strategic synthetic building block.

The rationale for its utility is threefold:

Versatile Synthetic Handle: The bromine atom at the C4 position is a key functional group for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various substituents to build molecular complexity. This makes the compound an ideal starting point for creating libraries of novel 4-substituted indole derivatives. nih.gov

Steric and Electronic Modulation: The isopropyl group at the C7 position provides significant steric bulk in proximity to the indole nitrogen. This can be used to influence the conformation of the final molecule and its interaction with biological targets. It also modifies the electronic environment of the indole ring system, which can fine-tune the reactivity and properties of the scaffold. The combination of a halogen at C4 and an alkyl group at C7 offers a distinct substitution pattern for exploring structure-activity relationships. evitachem.com

Access to Novel Chemical Space: As a 4,7-disubstituted indole, this compound provides a scaffold for accessing molecules that are less explored than the more common 2- or 3-substituted indoles. Research on related structures, such as 5-bromo-7-isopropyl-1H-indole, indicates that these motifs are actively being explored in drug discovery programs. evitachem.com Therefore, 1H-Indole, 4-bromo-7-(1-methylethyl)- represents a key intermediate for the synthesis of new chemical entities with potential applications in areas like oncology and infectious diseases, where substituted indoles have shown significant promise. nih.govnih.gov

The specific combination of a reactive bromo group and a sterically demanding isopropyl group on the 4,7-disubstituted indole framework makes 1H-Indole, 4-bromo-7-(1-methylethyl)- a compound of strategic importance for the synthesis of next-generation indole-based therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7(2)8-3-4-10(12)9-5-6-13-11(8)9/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLDXNCOVYZHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=C(C=C1)Br)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295019 | |

| Record name | 4-Bromo-7-(1-methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219741-52-2 | |

| Record name | 4-Bromo-7-(1-methylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219741-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-(1-methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-7-(propan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1h Indole, 4 Bromo 7 1 Methylethyl

Retrosynthetic Analysis of the 4-bromo-7-(1-methylethyl)-1H-indole Core

A retrosynthetic analysis of the target molecule, 1H-Indole, 4-bromo-7-(1-methylethyl)-, reveals several potential disconnection points. The primary strategic consideration is the formation of the indole (B1671886) ring itself. This can be envisioned through the disconnection of the N1-C2 and C3-C3a bonds, a common strategy in many classical indole syntheses. This leads back to a substituted aniline (B41778) precursor, specifically a 2-amino-3-bromo-6-isopropylaniline derivative, which can then be cyclized.

Alternatively, a C-N bond disconnection at the N1-C7a position or a C-C bond disconnection at the C3a-C4 position can be considered. These approaches would rely on the pre-functionalization of a benzene (B151609) ring with the bromo and isopropyl groups, followed by the annulation of the pyrrole (B145914) ring. The choice of the specific disconnection and corresponding synthetic strategy often depends on the availability and reactivity of the starting materials.

Classical Indole Synthesis Approaches Applicable to 4,7-Disubstituted Indoles

Several classical indole synthesis methods can be adapted for the preparation of 4,7-disubstituted indoles like 1H-Indole, 4-bromo-7-(1-methylethyl)-.

Modified Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. The classical approach involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of 4-bromo-7-isopropyl-1H-indole, a modified Fischer approach could be employed.

A plausible route starts with the reaction of (3-bromo-6-isopropylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding phenylhydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst would then induce the smolecule.comsmolecule.com-sigmatropic rearrangement and cyclization to furnish the desired indole core. A patent describes a similar method for preparing 4-bromo-7-methylindole-2-carboxylic acid, where 5-bromo-2-methylphenylhydrazine hydrochloride is condensed with ethyl pyruvate, followed by cyclization. google.com This highlights the applicability of the Fischer synthesis to related substituted indoles.

Bartoli Indole Synthesis for 7-Substituted Indoles

The Bartoli indole synthesis is particularly well-suited for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This method could be adapted for the synthesis of the target molecule by starting with 1-bromo-4-isopropyl-2-nitrobenzene.

The reaction would involve the addition of three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the nitroarene. The resulting intermediate would then undergo a rearrangement and subsequent workup to yield the 7-isopropyl-4-bromo-1H-indole. The regioselectivity of this reaction is generally high, making it a powerful tool for accessing sterically hindered 7-substituted indoles.

Madelung Indole Synthesis and its Variants

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. To apply this to the synthesis of 1H-Indole, 4-bromo-7-(1-methylethyl)-, one would require N-(3-bromo-6-isopropylphenyl)acetamide as the starting material.

The synthesis of this precursor could be achieved by the acylation of 3-bromo-6-isopropylaniline. The subsequent intramolecular cyclization, typically promoted by a strong base like sodium or potassium tert-butoxide, would lead to the formation of the indole ring. While effective, the high temperatures and strongly basic conditions of the classical Madelung synthesis can limit its functional group tolerance. Modern variants often employ milder conditions, which could be beneficial for a substrate bearing a bromo substituent.

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a powerful palladium-catalyzed method that allows for the construction of the indole ring from an o-haloaniline and a disubstituted alkyne. This method is highly versatile and offers a high degree of control over the substitution pattern of the resulting indole.

For the target molecule, this would involve the reaction of 2-amino-1-bromo-4-isopropylbenzene with a suitable alkyne in the presence of a palladium catalyst. The choice of the alkyne would determine the substituents at the C2 and C3 positions of the indole ring. This method is particularly attractive due to its typically mild reaction conditions and broad functional group compatibility. A related approach involves the palladium-catalyzed intramolecular C-H activation of N-aryl enamines, which has been used for the synthesis of related brominated indoles. smolecule.com

Modern Approaches for Regioselective Functionalization at C4 and C7 Positions

In addition to the classical indole syntheses, modern methods for the direct and regioselective functionalization of the indole core offer alternative pathways to 1H-Indole, 4-bromo-7-(1-methylethyl)-. These methods often rely on transition metal-catalyzed C-H activation or directed ortho-metalation strategies.

For instance, one could start with 7-isopropyl-1H-indole and selectively introduce a bromine atom at the C4 position. This would require a directing group at the N1 position to guide the halogenation to the desired position. After the bromination, the directing group would be removed to yield the final product.

Direct C-H Functionalization Strategies for Indoles

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical approach in organic synthesis. For the indole scaffold, while C2 and C3 positions are more electronically favored for functionalization, accessing the benzene core (C4 to C7) is considerably more challenging. acs.orgnih.govresearchgate.net Overcoming this challenge often necessitates the use of directing groups (DGs) to steer the reaction to the desired position. acs.orgnih.govresearchgate.net

Strategies have been developed that utilize directing groups installed on the indole nitrogen or at the C3 position to achieve site-selectivity at the carbocyclic fragment. acs.orgnih.govresearchgate.net For instance, installing an N-P(O)tBu2 group on the indole nitrogen can direct palladium and copper catalysts to produce C7 and C6 arylation products, respectively. acs.orgnih.gov To achieve functionalization at the C4 and C5 positions, a pivaloyl group can be installed at the C3 position to direct the reaction. acs.orgnih.gov

Furthermore, indoles bearing N-PtBu2 groups exhibit diverse reactivity for C-H functionalizations at the C7 position, enabling arylation, olefination, acylation, alkylation, silylation, and carbonylation with various coupling partners. acs.orgnih.gov A transition-metal-free approach involves a chelation-assisted aromatic C-H borylation using simple BBr3, where a pivaloyl group at the N1 or C3 position can selectively deliver the boron species to the C7 or C4 positions, respectively. acs.org This borylated intermediate can then be further functionalized, for example, through hydroxylation. acs.orgnih.gov The use of a trifluoroacetyl group at the C3 position has been shown to direct rhodium(III) catalysis for selective C4–H alkenylation. rsc.org

Table 1: Directing Groups for Site-Selective C-H Functionalization of Indoles

| Directing Group | Position of DG | Target Position | Metal Catalyst (if any) | Reaction Type | Reference |

|---|---|---|---|---|---|

| N-P(O)tBu2 | N1 | C7 | Palladium | Arylation | acs.org, nih.gov |

| N-P(O)tBu2 | N1 | C6 | Copper | Arylation | acs.org, nih.gov |

| Pivaloyl | C3 | C4 / C5 | Palladium/Copper | Arylation | acs.org, nih.gov |

| Pivaloyl | N1 | C7 | None (BBr3) | Borylation | acs.org |

| Pivaloyl | C3 | C4 | None (BBr3) | Borylation | acs.org |

| Trifluoroacetyl | C3 | C4 | Rhodium(III) | Alkenylation | rsc.org |

Transition Metal-Catalyzed Coupling Reactions for Bromo- and Isopropyl Group Introduction (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to substituted indoles. nih.gov The Suzuki-Miyaura and Heck reactions are prominent examples used for the functionalization of the indole nucleus. nih.govnih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a preferred method for creating C-C bonds due to its mild conditions and the stability and low toxicity of the boronic acid reagents. nih.govrsc.org For the synthesis of 1H-Indole, 4-bromo-7-(1-methylethyl)-, a Suzuki-Miyaura coupling could be envisioned at two key stages. First, to introduce the isopropyl group at the C7 position, an appropriately substituted 7-haloindole could be coupled with isopropylboronic acid or a related derivative. Conversely, a 7-indolylboronic acid could be reacted with an isopropyl halide. nih.gov The synthesis of indolylboronic acids and their subsequent coupling reactions are well-established processes. nih.gov While standard protocols can sometimes fail with substrates bearing free N-H groups, methods have been developed for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including indoles. nih.gov These reactions often utilize specific palladium precatalysts and conditions to achieve good to excellent yields. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction could be employed to introduce the isopropyl group (or a precursor) at the C7 position of a 4-bromoindole (B15604). For example, a 4-bromo-7-haloindole could react with propene or a related alkene. The regioselectivity of the Heck reaction on the indole ring can be a challenge, but ligand development and control of reaction conditions have enabled significant progress. nih.govrsc.org For instance, a ligand-controlled switch in the regioselectivity-determining step has been demonstrated in the oxidative Heck reaction of indoles, allowing for selective C3- or C2-functionalization. nih.govrsc.org While direct C7-alkenylation via a Heck reaction is less common, it represents a potential synthetic route. A one-pot sequence involving a TiCl4-catalyzed hydroamination followed by a 5-endo Heck cyclization starting from 2-chloroaniline (B154045) provides a regioselective synthesis of indoles. nih.gov

A plausible synthetic sequence for 1H-Indole, 4-bromo-7-(1-methylethyl)- could involve the synthesis of a 4,7-dihaloindole, followed by two sequential, regioselective cross-coupling reactions to introduce the isopropyl and bromo groups.

Gold-Catalyzed Approaches to 4,7-Disubstituted Indoles

Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic frameworks, including substituted indoles. nih.govacs.org These reactions often proceed through the activation of alkynes towards nucleophilic attack. nih.gov

One notable strategy is the "back-to-front" synthesis, where the benzene portion of the indole is constructed onto a pre-existing pyrrole ring. Ohno and Fujii described a gold-catalyzed double hydroarylation of pyrroles with 1,3-diynes that yields 4,7-disubstituted indoles. nih.govacs.org More recently, a method for synthesizing 4-silyloxyindoles through the gold-catalyzed cyclization of O-silylated pyrrolyl glycols has been developed. nih.gov This approach allows for the regioselective formation of functionalized 4-hydroxyindoles, which are important synthetic intermediates. nih.gov

Another powerful gold-catalyzed method involves the annulation of anthranils with alkynes to produce 2-substituted 7-acylindoles. thieme-connect.com This reaction proceeds via an α-imino gold intermediate and is notable for its atom economy and tolerance of non-polarized alkynes, significantly expanding its scope. thieme-connect.com The resulting 7-acyl group can serve as a synthetic handle for further transformations to install the desired isopropyl group.

Furthermore, one-pot procedures combining gold-catalyzed indole ring formation with subsequent functionalization have been developed. For example, the Au(III)-catalyzed cyclization of 2-alkynylanilines can be followed by a Au(I)-catalyzed direct alkynylation at the C3 position. nih.gov While this example functionalizes C3, it highlights the potential for sequential gold-catalyzed processes in constructing complex indoles.

Table 2: Gold-Catalyzed Syntheses of Substituted Indoles

| Starting Materials | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pyrroles and 1,3-diynes | Gold catalyst | 4,7-disubstituted indoles | Double hydroarylation | nih.gov, acs.org |

| O-silylated pyrrolyl glycols | IPrAuNTf2 | 4-silyloxyindoles | "Back-to-front" synthesis | nih.gov |

| Anthranils and alkynes | IPrAuCl/AgNTf2, MsOH | 2-substituted 7-acylindoles | C-H annulation/fragmentation | thieme-connect.com |

| o-Alkynylanilines | NaAuCl4 (cyclization), Au(I) (alkynylation) | 2-substituted 3-alkynyl indoles | One-pot sequential catalysis | nih.gov |

Advanced Bromination Techniques for Selective C4 Functionalization

Regioselective bromination of the indole nucleus is a critical transformation, yet it is often complicated by the high reactivity of the C3 position. Selective bromination at the C4 position requires carefully chosen reagents and conditions to override the inherent electronic preferences of the ring system. rsc.org

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles. nih.govlookchem.comacs.org However, the reaction outcome is highly dependent on the reaction conditions and the substitution pattern of the indole. In many cases, NBS leads to bromination at the C3 position or the formation of oxindoles. lookchem.comacs.org For example, the reaction of 3-alkylindoles with one mole of NBS in aqueous t-butyl alcohol can lead to the formation of the corresponding oxindole, while using two moles can result in the 3-bromooxindole. lookchem.com

Achieving C4 selectivity often requires strategic approaches. One method involves using directing groups to steer the electrophilic attack to the desired position. rsc.org Another strategy involves modulating the reactivity of the brominating agent and the solvent system. The use of NBS in acetone (B3395972) with catalytic hydrochloric acid has been reported for the nuclear bromination of activated aromatic substrates. tandfonline.com While direct C4-selective bromination of a simple indole is challenging, a multi-step sequence is often employed. This could involve the synthesis of an indole precursor already containing a substituent or directing group that favors C4 bromination, or a halogen dance reaction from another position. The Batcho-Leimgruber indole synthesis provides a route to substituted indoles that can be designed to place a bromine at the C4 position. researchgate.net

Recently, a one-step method for the selective C5-bromination of indole alkaloids was developed using pyridinium (B92312) tribromide and hydrochloric acid in methanol. chiba-u.jp While this method targets the C5 position, the principles of using specific reagent combinations to achieve high regioselectivity are directly applicable to the challenge of C4 bromination. chiba-u.jp

Stereoselective and Enantioselective Synthesis Considerations for Indole Derivatives

While the target molecule, 1H-Indole, 4-bromo-7-(1-methylethyl)-, is achiral, considerations for stereoselective synthesis are paramount in the broader context of indole chemistry, particularly when synthesizing derivatives with chiral centers. numberanalytics.comnih.gov Many biologically active indole alkaloids possess complex stereochemistry, making their enantioselective synthesis a key area of research. nih.gov

Strategies for the stereoselective synthesis of indole derivatives generally fall into three main categories: numberanalytics.com

Asymmetric Catalysis: Chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, are used to create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com For instance, chiral phosphoric acids have been successfully used in the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

Biocatalysis: Enzymes are used as catalysts to perform highly stereoselective transformations on indole substrates. numberanalytics.com

These strategies could be relevant in synthetic routes toward analogs of 1H-Indole, 4-bromo-7-(1-methylethyl)- that incorporate stereocenters, for example, on a side chain attached to the isopropyl group or elsewhere on the molecule. The total synthesis of complex indole alkaloids often features key stereoselective steps, such as asymmetric cycloadditions or hydrogenations, to establish the required stereochemistry. nih.gov

Chemical Reactivity and Derivatization Studies of 1h Indole, 4 Bromo 7 1 Methylethyl

Reactivity of the Bromine Moiety for Further Functionalization (e.g., Cross-Coupling Reactions)

The bromine atom at the C4 position of the indole (B1671886) ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating C-C bonds by coupling the bromo-indole with various boronic acids or esters. While direct studies on 4-bromo-7-isopropylindole are not extensively documented, the reactivity can be inferred from similar substrates like 7-bromo-4-substituted-1H-indazoles and unprotected ortho-bromoanilines. researchgate.netresearchgate.net These reactions typically proceed in high yields and demonstrate broad functional group tolerance. researchgate.netresearchgate.net For instance, the coupling of 7-bromo-4-sulfonamido-1H-indazole with aryl boronic acids using a palladium catalyst like PdCl₂(dppf) and a base such as K₂CO₃ in a solvent mixture like dioxane/water effectively yields the corresponding arylated products. researchgate.net Similarly, a robust Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines using a palladium catalyst, which is tolerant of various functional groups including ketones, chlorides, free alcohols, and numerous heterocyclic motifs like furan, pyrazole, and even indole itself. researchgate.net

C-N and C-O Cross-Coupling (Buchwald-Hartwig Amination and Etherification): The bromine atom is also amenable to forming C-N and C-O bonds. Studies on the closely related N-substituted 4-bromo-7-azaindole show efficient coupling with a wide range of amines, amides, amino acid esters, and phenols. brainly.com These transformations are typically catalyzed by a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a specialized ligand like Xantphos and a base such as cesium carbonate (Cs₂CO₃) in a solvent like dioxane. brainly.com The choice of ligand is crucial; bidentate phosphine (B1218219) ligands like Xantphos have proven superior for amidation and amination reactions on this type of scaffold, while other ligands may result in lower yields or no reaction. brainly.com

Below is a table summarizing typical conditions for cross-coupling reactions on analogous bromo-heterocyclic systems.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 120 | 65-98 | researchgate.net |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-97 | researchgate.net |

| C-N Coupling (Amines) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 88-94 | brainly.com |

| C-O Coupling (Phenols) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-91 | brainly.com |

Reactivity at the Indole Nitrogen (N1) for N-Substitution

The N-H proton of the indole ring is acidic and can be deprotonated by a suitable base to form an indolyl anion. bhu.ac.in This anion is a potent nucleophile that readily reacts with various electrophiles, allowing for substitution at the N1 position.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide in a polar aprotic solvent such as DMF or THF. The synthesis of 4-bromo-1-methyl-1H-indole from 4-bromoindole (B15604) using potassium carbonate and dimethyl carbonate demonstrates a high-yielding N-methylation. chegg.com

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides can be used to introduce aryl groups at the N1 position.

N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acylated indoles.

N-Sulfonylation: Introduction of a sulfonyl group (e.g., tosyl) not only functionalizes the nitrogen but also serves as a common protecting group in indole chemistry, altering the reactivity of the indole ring for subsequent transformations. rsc.org

N-Silylation: Reaction with silyl (B83357) halides, such as triisopropylsilyl (TIPS) chloride, provides N-silylated indoles. The bulky TIPS group can protect the nitrogen and direct metallation/lithiation to the C2 or C3 position. researchgate.net

Chemical Transformations Involving the Isopropyl Group

The isopropyl group at the C7 position is attached to a benzylic carbon, which is a site of enhanced reactivity. This allows for several chemical transformations that are not possible on the unsubstituted indole ring.

Benzylic Oxidation: The tertiary C-H bond of the isopropyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of a benzylic alcohol (2-(4-bromo-1H-indol-7-yl)propan-2-ol) or a ketone (1-(4-bromo-1H-indol-7-yl)ethan-1-one). A variety of reagents, including metal-based catalysts (e.g., MgFe-LDH with O₂) or photocatalytic systems, can achieve the oxidation of alkylarenes to ketones. mdpi.com Selective oxidation to benzylic alcohols is more challenging but can be achieved using specific reagents like bis(methanesulfonyl) peroxide. acs.org

Benzylic Halogenation: Free radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively introduce a bromine atom at the benzylic position. For isopropyl benzene (B151609), this reaction proceeds rapidly due to the formation of a stable tertiary benzylic radical. brainly.comchemedx.org This would yield 4-bromo-7-(2-bromopropan-2-yl)-1H-indole, a versatile intermediate for further nucleophilic substitution reactions.

The relative reactivity for free radical bromination at benzylic positions follows the order of radical stability: tertiary > secondary > primary. Therefore, the isopropyl group is expected to be highly reactive under these conditions. chegg.com

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System

Electrophilic Substitution: The indole ring is an electron-rich heterocycle, and its preferred site for electrophilic attack is the C3 position. bhu.ac.in This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex) without disrupting the aromaticity of the benzene ring. Common electrophilic substitution reactions include:

Vilsmeier-Haack Formylation: Introduces a formyl group at C3.

Mannich Reaction: Introduces an aminomethyl group at C3.

Friedel-Crafts Acylation/Alkylation: While challenging, C3-alkylation with benzylic alcohols has been achieved using catalysts like molecular iodine. acs.org

In 1H-Indole, 4-bromo-7-(1-methylethyl)-, the C4 and C7 substituents will exert electronic and steric effects. The C7-isopropyl group is weakly electron-donating, which may further activate the ring towards electrophilic attack. The C4-bromo group is deactivating via induction but can participate in resonance. However, the inherent high nucleophilicity of the C3 position generally dominates, and electrophilic substitution is still expected to occur there, provided steric hindrance from the C4-bromo group is not prohibitive.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzene portion of the indole ring is generally unfavorable. However, the C4-bromo substituent allows for such reactions, particularly through two main pathways:

Metal-Halogen Exchange: The bromo-indole can be treated with a strong organometallic base (e.g., n-butyllithium or Grignard reagents) at low temperatures to replace the bromine with a metal (e.g., lithium or magnesium). This newly formed organometallic intermediate can then react with a wide variety of electrophiles to install a new substituent at the C4 position. chegg.com

Activated Nucleophilic Aromatic Substitution (SₙAr): While less common without strong electron-withdrawing groups, substitution of the bromine by a strong nucleophile can sometimes be achieved, as seen in the conversion of 4-bromo-7-azaindole to 4-methoxy-7-azaindole using sodium methoxide (B1231860) at elevated temperatures. google.com

Design and Synthesis of Derivatives of 1H-Indole, 4-bromo-7-(1-methylethyl)-

The reactivity at the various positions of the 1H-Indole, 4-bromo-7-(1-methylethyl)- scaffold allows for the systematic design and synthesis of a library of derivatives. By combining the reactions discussed above, complex and highly functionalized molecules can be constructed.

For example, a synthetic strategy could involve:

C4-Functionalization: Starting with 1H-Indole, 4-bromo-7-(1-methylethyl)-, a Suzuki-Miyaura coupling could be performed to introduce a desired aryl or heteroaryl group at the C4 position.

N1-Alkylation: The resulting 4-aryl-7-isopropylindole could then be subjected to N-alkylation using an appropriate alkyl halide and base to introduce a substituent on the indole nitrogen.

C3-Substitution: Finally, the 1,4,7-trisubstituted indole could undergo an electrophilic substitution, such as a Vilsmeier-Haack reaction, to install a formyl group at the C3 position, which can be used for further derivatization.

This stepwise approach allows for the controlled and regioselective synthesis of complex indole derivatives tailored for specific applications.

Advanced Spectroscopic and Structural Elucidation of 1h Indole, 4 Bromo 7 1 Methylethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1H-Indole, 4-bromo-7-(1-methylethyl)-, while specific experimental data is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be inferred from the analysis of closely related indole (B1671886) derivatives.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the indole core, the protons of the isopropyl group, and the N-H proton. The aromatic region would likely display a set of multiplets corresponding to the protons at the C2, C3, C5, and C6 positions. The isopropyl group would be characterized by a septet for the CH proton and a doublet for the two methyl groups. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, distinct resonances for each carbon atom in the molecule are expected. The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The presence of the bromine atom at C4 and the isopropyl group at C7 will influence the chemical shifts of the adjacent carbon atoms. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-Indole, 4-bromo-7-(1-methylethyl)- based on related structures

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.1 - 8.3 (br s) | - |

| C2-H | 7.2 - 7.4 (m) | 124 - 126 |

| C3-H | 6.5 - 6.7 (m) | 102 - 104 |

| C4 | - | 114 - 116 |

| C5-H | 7.0 - 7.2 (d) | 122 - 124 |

| C6-H | 6.9 - 7.1 (t) | 120 - 122 |

| C7 | - | 135 - 137 |

| C3a | - | 128 - 130 |

| C7a | - | 136 - 138 |

| CH (isopropyl) | 3.0 - 3.2 (septet) | 28 - 30 |

| CH₃ (isopropyl) | 1.2 - 1.4 (d) | 22 - 24 |

Predicted data is based on the analysis of similar brominated and alkyl-substituted indoles. rsc.orgrsc.orgclockss.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 1H-Indole, 4-bromo-7-(1-methylethyl)- (molecular formula C₁₁H₁₂BrN), HRMS would provide an exact mass measurement, confirming its elemental formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities.

Electron ionization (EI) would likely lead to fragmentation of the parent molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indole derivatives include the loss of the alkyl substituent and cleavage of the pyrrole (B145914) ring. For 1H-Indole, 4-bromo-7-(1-methylethyl)-, expected fragmentation could involve the loss of a methyl group (CH₃) from the isopropyl moiety, leading to a [M-15]⁺ peak, or the loss of the entire isopropyl group, resulting in a [M-43]⁺ peak.

Table 2: Predicted HRMS Data for 1H-Indole, 4-bromo-7-(1-methylethyl)-

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₁H₁₂⁷⁹BrN⁺ | 237.0153 |

| [M+2]⁺ | C₁₁H₁₂⁸¹BrN⁺ | 239.0133 |

| [M-CH₃]⁺ | C₁₀H₉⁷⁹BrN⁺ | 222.9918 |

| [M-C₃H₇]⁺ | C₈H₅⁷⁹BrN⁺ | 194.9605 |

Calculated m/z values are based on the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Indole, 4-bromo-7-(1-methylethyl)- would exhibit characteristic absorption bands.

The N-H stretching vibration of the indole ring is expected to appear as a sharp peak in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and pyrrole rings would produce signals in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 700 cm⁻¹. rsc.org

Table 3: Predicted IR Absorption Bands for 1H-Indole, 4-bromo-7-(1-methylethyl)-

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 700 |

Predicted data is based on characteristic IR frequencies for substituted indoles.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. While no specific crystal structure data for 1H-Indole, 4-bromo-7-(1-methylethyl)- is currently available in the searched literature, a successful crystallographic analysis would determine its crystal system, space group, and unit cell dimensions. mdpi.com

The analysis would confirm the planar structure of the indole ring system and provide exact bond lengths and angles. Furthermore, it would reveal the conformation of the isopropyl group relative to the indole ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the bromine atom, would also be elucidated, providing insights into the crystal packing. mdpi.commdpi.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of indole derivatives. rsc.org

HPLC, particularly reverse-phase HPLC, would be a suitable method to determine the purity of 1H-Indole, 4-bromo-7-(1-methylethyl)-. A pure sample would exhibit a single major peak in the chromatogram. The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of a sample but also provide the mass spectrum of the compound, which can be used for its identification by matching it with a library or through fragmentation analysis as discussed in the HRMS section. The use of GC analysis is a standard method to monitor the progress of reactions involving indole synthesis. rsc.org

Theoretical and Computational Chemistry Studies of 1h Indole, 4 Bromo 7 1 Methylethyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. rsc.orgkarazin.ua For 1H-Indole, 4-bromo-7-(1-methylethyl)-, DFT calculations can predict its geometry, electronic structure, and chemical reactivity. These calculations involve solving the Schrödinger equation for the molecule, providing detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of a bromine atom at the C4 position and an isopropyl group at the C7 position on the indole (B1671886) ring significantly influences its electronic properties. The bromine atom, being an electron-withdrawing group, and the isopropyl group, an electron-donating group, create a unique electronic distribution across the molecule. DFT calculations can quantify these effects, predicting how they impact the molecule's stability and reactivity. nih.govresearchgate.net For instance, the HOMO-LUMO energy gap is a critical parameter that can be calculated to estimate the molecule's chemical reactivity and the wavelengths of its electronic absorption spectra. researchgate.net

Computational studies on similar substituted indoles have shown that electron-donating substituents tend to increase the electron density of the indole ring, while electron-withdrawing groups have the opposite effect. rsc.org This modulation of electron density directly affects the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Studies This table presents representative data from computational studies on substituted indoles to illustrate the types of properties calculated via DFT. Specific values for 1H-Indole, 4-bromo-7-(1-methylethyl)- would require dedicated calculations.

| Property | Predicted Value/Trend | Significance |

| HOMO Energy | Higher with electron-donating groups | Relates to the ability to donate electrons |

| LUMO Energy | Lower with electron-withdrawing groups | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Decreases with extensive conjugation | Indicates chemical reactivity and electronic transitions |

| Dipole Moment | Influenced by substituent polarity | Affects solubility and intermolecular interactions |

| Electron Density | Higher on the pyrrole (B145914) ring | Predicts sites of electrophilic substitution |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential protein-ligand interactions. researchgate.net For 1H-Indole, 4-bromo-7-(1-methylethyl)-, molecular docking can be employed to screen for potential biological targets, such as enzymes or receptors, by predicting its binding affinity and mode. nih.gov The indole scaffold is a common motif in many biologically active compounds, making its derivatives interesting candidates for drug discovery. nih.govmdpi.com

In a typical molecular docking study, a 3D model of the target protein is used as a receptor, and the 3D structure of the ligand, 1H-Indole, 4-bromo-7-(1-methylethyl)-, is placed into the binding site of the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, showing how the ligand and protein adapt to each other's presence and revealing the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

In Silico Prediction of Reaction Pathways and Transition States for Synthetic Optimization

Computational chemistry can be a powerful tool for optimizing the synthesis of complex molecules like 1H-Indole, 4-bromo-7-(1-methylethyl)-. By modeling potential reaction pathways and calculating the energies of intermediates and transition states, chemists can predict the most efficient synthetic routes. nih.gov

The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and aldehydes or ketones under acidic conditions. byjus.comwikipedia.orgorganic-chemistry.org Computational studies of the Fischer indole synthesis mechanism can elucidate the intricate steps involved, including the key nih.govnih.gov-sigmatropic rearrangement. mdpi.comyoutube.com By applying these computational models to the specific reactants required for 1H-Indole, 4-bromo-7-(1-methylethyl)-, it is possible to predict reaction yields and identify potential side products.

Another relevant synthetic route is the Bartoli indole synthesis, which is particularly useful for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. researchgate.netwikipedia.orgnih.gov Computational analysis of the Bartoli reaction can help in understanding the role of the ortho-substituent and the Grignard reagent in the reaction mechanism, thereby aiding in the selection of optimal reaction conditions. stackexchange.com

Table 2: Key Steps in Indole Synthesis Amenable to Computational Study

| Synthesis Method | Key Mechanistic Step | Computational Insights |

| Fischer Indole Synthesis | nih.govnih.gov-Sigmatropic Rearrangement | Transition state energy, reaction kinetics |

| Bartoli Indole Synthesis | Grignard Addition & Rearrangement | Intermediate stability, substituent effects |

| Palladium-Catalyzed Synthesis | Cross-Coupling | Catalyst efficiency, ligand effects |

Cheminformatics Approaches for Analog Design and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. For 1H-Indole, 4-bromo-7-(1-methylethyl)-, cheminformatics approaches can be used to design novel analogs with improved properties and to predict their physicochemical and biological characteristics. nih.gov

Virtual screening is a key cheminformatics technique that involves the computational screening of large libraries of compounds to identify those with desired properties. mdpi.com Starting with the structure of 1H-Indole, 4-bromo-7-(1-methylethyl)-, virtual libraries of analogs can be generated by systematically modifying its substituents. These analogs can then be computationally evaluated for properties such as drug-likeness (e.g., Lipinski's rule of five), aqueous solubility, and metabolic stability. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 1H-Indole, 4-bromo-7-(1-methylethyl)- and its analogs, QSAR models can be developed to predict their biological activity against a specific target. nih.govnih.gov

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical structure. These descriptors can encode various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the molecular descriptors and the biological activity. researchgate.netmdpi.com Once a predictive QSAR model is established, it can be used to estimate the biological activity of new, untested compounds like analogs of 1H-Indole, 4-bromo-7-(1-methylethyl)-. nih.govacs.org

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological | Wiener Index, Kappa Shape Indices | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons |

| Hydrophobic | LogP | Lipophilicity |

Investigation of Biological Activities and Molecular Mechanisms of 1h Indole, 4 Bromo 7 1 Methylethyl and Its Analogues

Exploration of Potential Molecular Targets within Biological Systems

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of 1H-Indole, 4-bromo-7-(1-methylethyl)- suggests several potential molecular targets based on the activities of its analogues.

C4-substituted indoles are features in a wide array of bioactive compounds. nih.govrsc.org Analogues, such as C4-ethylamino indole derivatives, have been identified as dopamine (B1211576) receptor agonists, indicating that G-protein coupled receptors (GPCRs) are a potential target class for this compound. nih.gov

Furthermore, the indole structure is a common feature in kinase inhibitors. Harmine (B1663883), an indole alkaloid, and its 7-substituted analogues are known inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This suggests that kinases could be a significant molecular target for 1H-Indole, 4-bromo-7-(1-methylethyl)-.

Other enzymatic targets have also been identified for indole-containing molecules. For instance, various bis-indolylmethane derivatives have demonstrated inhibitory activity against digestive enzymes like α-amylase, pointing to another possible area of biological activity. researchgate.net The functionalization at the C4 and C7 positions on the indole ring is a critical strategy for modulating biological activity and achieving selectivity for such targets. nih.govresearchgate.net

Mechanistic Studies of Enzyme Modulation (e.g., Inhibition or Activation)

Building on the identification of potential molecular targets, the mechanisms of enzyme modulation by indole analogues offer a blueprint for understanding the potential action of 1H-Indole, 4-bromo-7-(1-methylethyl)-.

Studies on 7-substituted harmine analogues have provided detailed insights into the inhibition of the DYRK1A kinase. nih.gov A series of 33 analogues with modifications at the 7-position were synthesized and evaluated. The research found that while harmine itself is a potent inhibitor (IC₅₀ of 27 nM), certain substitutions at the C7-oxygen can maintain significant, albeit slightly reduced, inhibitory activity. For example, analogues with a methyl ester or carboxamide group attached via an ethylene (B1197577) chain at the 7-oxygen position displayed DYRK1A IC₅₀ values in the range of 89–91 nM. nih.gov This demonstrates that the 7-position is amenable to substitution for tuning inhibitory potency.

In a different enzymatic context, bisindolylmethane sulfonamide analogues have been investigated as inhibitors of α-amylase. researchgate.net These studies confirmed that indole-containing compounds can effectively inhibit this enzyme, with potency influenced by the specific substitutions on the indole rings. This inhibitory action is believed to involve interactions with key catalytic residues in the enzyme's active site, such as Asp197, which acts as a catalytic nucleophile. researchgate.net

Table 1: Enzyme Inhibition Data for Indole Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 7-Substituted Harmine Analogues | DYRK1A | Maintained potent inhibition with IC₅₀ values <100 nM. | nih.gov |

Analysis of Receptor Binding and Signal Transduction Pathway Interference

The interaction of indole analogues with cellular receptors is a key area of investigation. C4-ethylamino indole derivatives, for instance, have been proven to be dopamine receptor agonists. nih.gov Ropinirole, a C4-substituted indole derivative, is a medication used to treat Parkinson's disease by stimulating dopamine receptors. This precedent strongly suggests that 1H-Indole, 4-bromo-7-(1-methylethyl)- could potentially bind to and modulate the activity of dopamine receptors, thereby interfering with their downstream signal transduction pathways.

The binding of these analogues to receptors initiates a cascade of intracellular events. As agonists, they would mimic the action of the natural ligand (dopamine), leading to the activation of associated G-proteins and subsequent modulation of second messenger systems, such as cyclic AMP (cAMP). The specific functional groups at the C4 and C7 positions would be critical in determining the binding affinity and efficacy at different dopamine receptor subtypes.

Cellular Pathway Perturbation Analysis (e.g., investigations into effects on cell proliferation, cell cycle, or specific protein functions)

The modulation of enzymes and receptors by indole analogues leads to significant perturbations in cellular pathways. The inhibition of DYRK1A by harmine and its analogues, for example, has been directly linked to the induction of β-cell proliferation. nih.gov This effect is mediated through the DYRK1A-NFAT (Nuclear Factor of Activated T-cells) pathway. The research demonstrated that harmine analogues with potent DYRK1A inhibitory activity could induce human β-cell proliferation in vitro, as measured by Ki-67-insulin co-immunolabeling. nih.gov This highlights a potential role for compounds like 1H-Indole, 4-bromo-7-(1-methylethyl)- in regenerative medicine, particularly for diabetes.

Furthermore, C7-aminoindoline, another class of related compounds, are known to function as microtubule protein inhibitors. nih.gov By interfering with microtubule dynamics, these compounds can arrest the cell cycle and inhibit cell proliferation, which is a key mechanism for many anti-tumor drugs. This suggests that derivatives of the target compound could potentially be investigated for their effects on cell cycle progression and anti-proliferative activities.

Structure-Activity Relationship (SAR) Investigations of Designed Analogues

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole core. The specific structure of 1H-Indole, 4-bromo-7-(1-methylethyl)- invites a detailed analysis of the roles played by its C4-bromo and C7-isopropyl groups.

Impact of Bromine Substitution at C4

The functionalization of the C4 position of the indole ring is a known strategy for developing bioactive molecules. nih.govrsc.org The presence of a bromine atom at C4 is particularly significant. Bromine is an electron-withdrawing group and a halogen bond donor, which can profoundly influence the molecule's electronic properties and its ability to interact with biological targets.

Role of the Isopropyl Group at C7 in Molecular Interactions

Functionalization at the C7 position of the indole ring is another critical determinant of biological activity. researchgate.netacs.org The presence of a bulky isopropyl group at C7 in 1H-Indole, 4-bromo-7-(1-methylethyl)- is expected to have a major impact on its molecular interactions.

Research on other C7-substituted indoles has shown that the steric bulk at this position can be crucial for activity and selectivity. researchgate.net For example, in the development of DYRK1A inhibitors based on the harmine scaffold, various substituents at the 7-position were explored, demonstrating that this position is critical for modulating potency. nih.gov An isopropyl group is a moderately bulky, lipophilic substituent. Its presence at C7 could serve several purposes:

Steric Influence: It could orient the molecule within a binding pocket, preventing or facilitating certain interactions.

Hydrophobic Interactions: The isopropyl group can engage in favorable hydrophobic interactions with nonpolar residues in a protein's active site or binding pocket.

Selectivity: The size and shape of the C7 substituent can be a key factor in achieving selectivity for one biological target over another. For instance, substitution at the C7-position of the indole ring in other contexts did not significantly affect reactivity or enantioselectivity in certain chemical reactions, but it is a key site for tuning biological activity. nih.govacs.org

Table 2: Summary of Structure-Activity Relationship Insights

| Structural Feature | Position | Potential Impact | Reference |

|---|---|---|---|

| Bromine | C4 | Modulates electronic properties, potential for halogen bonding, key for bioactivity. | nih.govnih.gov |

Influence of N1 Substitutions on Biological Interactions

The substitution at the N1 position of the indole ring is a critical determinant of a molecule's biological activity. This position is pivotal as the indole nitrogen and its substituent can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The nature of the substituent at the N1 position can significantly modulate a compound's affinity for receptors and enzymes, as well as its pharmacokinetic properties.

Research on various indole derivatives has consistently shown that modifications at the N1 position lead to a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and receptor-modulating activities. For instance, in the context of cannabimimetic indoles, the length of the N-1 alkyl side chain is a crucial factor for high-affinity binding to both CB1 and CB2 receptors. Studies have demonstrated that an alkyl chain of at least three carbons is required for high-affinity binding, with optimal binding observed with a five-carbon side chain. A further increase in chain length to a heptyl group leads to a significant decrease in binding affinity at both receptors.

In the realm of melatonin (B1676174) receptor agonists, N1-substituted indole analogs have been designed and synthesized to enhance potency. The replacement of the amide's methyl group with longer alkyl chains, such as ethyl and propyl, has been shown to increase binding affinity. This highlights the importance of the size and nature of the N1-substituent in optimizing interactions with the receptor's binding pocket.

While direct experimental data on 1H-Indole, 4-bromo-7-(1-methylethyl)- is lacking, the established principles of N1-substitution on other indole scaffolds provide a foundational understanding. The introduction of various alkyl or aryl groups at the N1 position of 1H-Indole, 4-bromo-7-(1-methylethyl)- would likely have a profound impact on its biological profile. The size, lipophilicity, and electronic nature of the N1-substituent would be critical factors in determining its interaction with specific biological targets.

Table of Hypothetical N1-Substituted 1H-Indole, 4-bromo-7-(1-methylethyl)- Analogues and Their Potential Biological Activities (Based on General Principles)

| Substituent at N1 | Potential Biological Interaction | Rationale based on Analogous Compounds |

| -H (unsubstituted) | Potential for hydrogen bond donation, may exhibit antioxidant activity. | The N-H moiety in indoles can act as a hydrogen atom donor, which is a key mechanism for antioxidant activity. |

| -CH3 (Methyl) | May alter binding affinity to various receptors. | Small alkyl substitutions can influence steric and electronic properties, affecting receptor fit. |

| -(CH2)4CH3 (Pentyl) | Potential for high-affinity cannabinoid receptor binding. | An optimal alkyl chain length of five carbons at N1 has been shown to maximize binding to CB1 and CB2 receptors in other indole series. |

| -CH2CH2-morpholine | May exhibit cannabinoid receptor activity. | This substituent is present in the known cannabimimetic indole WIN 55,212-2. |

| -Aryl group | Potential for varied pharmacological activities, including anti-inflammatory or antimicrobial effects. | N-arylated indoles have been synthesized and shown to possess a range of biological activities. google.com |

It is imperative to underscore that the information presented in the table above is based on extrapolations from research on other indole derivatives and is not the result of direct experimental investigation on 1H-Indole, 4-bromo-7-(1-methylethyl)-. Future research involving the synthesis and biological evaluation of a series of N1-substituted analogues of 1H-Indole, 4-bromo-7-(1-methylethyl)- is necessary to elucidate the specific structure-activity relationships for this particular scaffold.

Applications of 1h Indole, 4 Bromo 7 1 Methylethyl in Chemical and Biomedical Research

As a Strategic Building Block in the Synthesis of More Complex Heterocyclic Systems

The indole (B1671886) framework is a common feature in a vast array of polycyclic and fused heterocyclic systems, many of which exhibit significant biological properties. nih.gov The compound 1H-Indole, 4-bromo-7-(1-methylethyl)- is a valuable starting material for the construction of these more intricate molecular architectures. The presence of the bromine atom and the reactive sites on the indole ring (such as the N-H and C2/C3 positions) allows for a variety of chemical transformations.

Modern synthetic strategies, such as multicomponent reactions (MCRs), provide efficient pathways to assemble complex indole-fused heterocycles. nih.govrsc.org For instance, MCRs can be employed to construct indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines from simple indole precursors. nih.govrsc.org The 4-bromo-7-isopropyl-1H-indole can be envisioned as a key reactant in such transformations, where the substituents would influence the reactivity and the properties of the resulting fused system.

Furthermore, cycloaddition reactions are a powerful tool for building polycyclic structures. Organocatalytic enantioselective (4+3) cyclization reactions, for example, have been developed to synthesize spiro-fused heterocyclic compounds containing indole moieties. rsc.org The 4-bromo-7-isopropyl-1H-indole could potentially participate in such reactions, leading to novel and stereochemically complex scaffolds. The bromine atom also opens the door to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are instrumental in creating carbon-carbon and carbon-heteroatom bonds, further expanding the diversity of accessible complex heterocyclic systems.

The table below summarizes potential synthetic transformations for which 1H-Indole, 4-bromo-7-(1-methylethyl)- can serve as a strategic building block.

| Reaction Type | Potential Product | Significance |

| Multicomponent Reactions | Indole-fused oxadiazepines/thiadiazepines | Access to novel seven-membered heterocyclic systems with potential bioactivity. nih.govrsc.org |

| (4+3) Cycloaddition | Spiro isoindolinone-oxepine-fused indoles | Generation of spiro-quaternary stereocenters and complex 3D structures. rsc.org |

| Palladium-catalyzed Cross-Coupling | Arylated or aminated indole derivatives | Formation of new C-C or C-N bonds, leading to diverse functionalized heterocycles. |

| Radical Cyclization | Octahydropyrrolo[3,2,1-ij]quinoline systems | Construction of alkaloid-like skeletons. researchgate.net |

As a Precursor for Advanced Medicinal Chemistry Scaffolds

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Consequently, substituted indoles are actively investigated for the development of new therapeutic agents. nih.govnih.gov 1H-Indole, 4-bromo-7-(1-methylethyl)- serves as an excellent precursor for the generation of advanced medicinal chemistry scaffolds, which are the core structures of drug candidates.

The bromine atom on the indole ring is a particularly useful handle for synthetic diversification. It can be readily transformed into other functional groups through various chemical reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) of a series of compounds. For example, the bromine can be replaced with different aryl or heteroaryl groups via Suzuki coupling to probe the effect of these substituents on the biological activity.

Derivatives of brominated indoles have shown a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. For instance, certain indole-pyrazole amalgamated chalcones have demonstrated significant anti-breast cancer activity. nih.gov The synthesis of such compounds could potentially start from a precursor like 4-bromo-7-isopropyl-1H-indole. Similarly, other indole derivatives have been investigated for their potential in treating neurodegenerative diseases and cystic fibrosis.

The following table highlights some of the potential medicinal chemistry scaffolds that could be derived from 1H-Indole, 4-bromo-7-(1-methylethyl)- and their associated therapeutic areas.

| Scaffold Type | Potential Therapeutic Area | Key Synthetic Transformation |

| Indole-pyrazole hybrids | Anticancer | Condensation and cyclization reactions. nih.gov |

| N-alkoxy indole derivatives | Anticancer | N-alkylation of the indole nitrogen. nih.gov |

| 5-bromo-indole derivatives | Analgesic (COX-2 inhibitors) | Electrophilic substitution and further modifications. iajps.com |

| Indole-3-carboxylic acid analogs | Autotaxin (ATX) inhibitors | Derivatization of the indole core. researchgate.net |

Utility as a Research Probe for Chemical Biology Investigations

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. nih.gov These tools are invaluable for validating new drug targets and elucidating complex biological processes. Substituted indoles, due to their diverse biological activities and tunable properties, are attractive candidates for the development of chemical probes.

While there is no direct report of 1H-Indole, 4-bromo-7-(1-methylethyl)- being used as a research probe, its structural features suggest its potential in this area. The bromine atom can be used to introduce reporter groups, such as fluorescent tags or affinity labels, which would allow for the visualization and identification of the molecule's binding partners within a cell.

For example, a related brominated compound was a key starting point in the development of a chemical probe for the BET family of bromodomains, which are important targets in cancer and inflammation research. nih.gov The optimization of this initial fragment hit led to a potent and selective inhibitor that could be used to probe the function of these proteins. Similarly, 1H-Indole, 4-bromo-7-(1-methylethyl)- could serve as a starting point for the design of probes for other biological targets.

The utility of a compound as a research probe is dependent on its specific interactions with biological macromolecules. The isopropyl group and the bromine atom of 1H-Indole, 4-bromo-7-(1-methylethyl)- will influence its binding affinity and selectivity towards different proteins. Further research would be needed to identify the specific biological targets of this compound and to develop it into a validated chemical probe.

The table below outlines the key characteristics of 1H-Indole, 4-bromo-7-(1-methylethyl)- that make it a potential candidate for development into a research probe.

| Structural Feature | Potential Utility as a Research Probe | Example Application |

| Bromine atom | Site for introduction of reporter groups (e.g., fluorophores, biotin) via cross-coupling reactions. | Visualizing the subcellular localization of the probe's target. |

| Isopropyl group | Influences binding affinity and selectivity. | Fine-tuning the interaction with a specific protein target. |

| Indole scaffold | Known to interact with a wide range of biological targets. | Starting point for fragment-based drug discovery and probe development. nih.gov |

| Potential for derivatization | Allows for the creation of a library of related compounds to probe structure-activity relationships. | Identifying the key structural features required for target engagement. |

Challenges and Future Perspectives in the Research of 1h Indole, 4 Bromo 7 1 Methylethyl

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A primary challenge in the advancement of research on 1H-Indole, 4-bromo-7-(1-methylethyl)- and its analogues is the development of practical and environmentally benign synthetic methodologies. Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often require harsh conditions, which can be incompatible with certain functional groups and are not environmentally friendly. rsc.org

Future research will likely focus on innovative, sustainable approaches. This includes the use of microwave-induced, solid acid-catalyzed reactions under solvent-free conditions, which has been shown to be an effective and environmentally benign method for synthesizing substituted indoles. acs.org Multicomponent reactions (MCRs) also present a promising avenue, offering high atom economy and the ability to generate diverse indole structures in a single step. rsc.orgacs.orgrsc.org For instance, a novel chromatography- and catalyst-free methodology has been developed for the synthesis of polysubstituted pyrroles from indoles, showcasing the potential for greener synthetic strategies. acs.org Furthermore, electrocatalytic methods that avoid the need for chemical oxidants are emerging as a sustainable way to synthesize substituted indoles. organic-chemistry.org The development of scalable processes, potentially utilizing flow chemistry, will be crucial for producing sufficient quantities of the target compound and its derivatives for extensive biological evaluation and other applications.

Elucidation of Novel Biological Targets and Deeper Mechanistic Understanding

While the indole scaffold is a well-known pharmacophore, the specific biological targets and mechanisms of action for a molecule like 1H-Indole, 4-bromo-7-(1-methylethyl)- are yet to be determined. The bromine and isopropyl substituents will significantly influence its electronic and steric properties, thereby dictating its interactions with biological macromolecules.

A significant future challenge is the identification of specific protein targets. Kinases are a particularly interesting target class for indole derivatives. mdpi.com For example, some substituted azaindoles have been identified as inhibitors of kinases like ROCK1, RIPK2, and ERN1. acs.org Other potential targets for indole compounds include tubulin, which is crucial for cell division, and various enzymes involved in metabolic pathways. mdpi.com

Future research should employ a combination of high-throughput screening, chemical proteomics, and computational target prediction to identify potential binding partners. Once targets are identified, detailed mechanistic studies, including enzyme kinetics and structural biology (X-ray crystallography or cryo-electron microscopy), will be essential to understand the precise mode of inhibition or activation. tandfonline.com Cell cycle analysis has shown that even modest structural changes to the indole framework can significantly alter the molecular target and biological outcome. nih.gov

Rational Design of Next-Generation Analogues with Tuned Properties